N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-16(19,10-17-15(18)8-11-6-7-11)14-9-12-4-2-3-5-13(12)20-14/h2-5,9,11,19H,6-8,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDYSIZWRPUKBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1CC1)(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyacetophenones under basic conditions or the cyclization of aryl acetylenes using transition-metal catalysis.
Introduction of Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxypropyl moiety.
Attachment of Cyclopropylacetamide: The final step involves the formation of the cyclopropylacetamide moiety, which can be achieved through an amide coupling reaction using cyclopropylacetic acid and an appropriate coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The benzofuran ring can be reduced under specific conditions to form dihydrobenzofuran derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydrobenzofuran derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, leading to its biological effects . The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the cyclopropylacetamide moiety can contribute to its stability and binding affinity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and physicochemical properties of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide and related compounds derived from the evidence:
Key Findings from Structural Comparisons
Benzofuran vs.
Substituent Effects on Solubility and Activity :
- The hydroxypropyl group in the target compound likely improves water solubility compared to BI82850’s bromo-methoxybenzamide group (which increases molecular weight and lipophilicity).
- HR465417’s benzylpyrrolidine substituent introduces a bulky tertiary amine, suggesting possible applications in neurotransmission modulation due to structural similarity to psychoactive agents.
In HR465417, the cyclopropane is part of a secondary amine system, which may influence its pharmacokinetic profile.
Contradictions and Limitations
- lists perfluoroalkylated acetamides (e.g., 2738952-61-7), which are structurally distinct due to their extreme hydrophobicity and environmental persistence.
- ’s cosmetic ingredients (e.g., dioleoyl edthp-monium methosulfate) demonstrate acetamide derivatives’ versatility but lack pharmacological relevance to the target compound.
Recommendations :
- Conduct solubility and permeability assays to validate the hydroxypropyl group’s role.
- Explore synergistic effects of benzofuran and cyclopropane moieties in target engagement assays.
Q & A
Q. What are the common synthetic routes for N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide, and what challenges arise during synthesis?
Methodological Answer: The synthesis involves multi-step reactions starting with benzofuran and cyclopropyl precursors. A typical route includes:
- Alkylation : Coupling 1-benzofuran-2-yl derivatives with 2-cyclopropylacetamide via nucleophilic substitution under basic conditions (e.g., NaH in THF) .
- Hydroxypropyl Group Introduction : Hydroxylation of the intermediate using oxidizing agents like KMnO₄ or enzymatic methods to ensure stereochemical control .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity .
Challenges : Low yields (30–40%) due to steric hindrance from the cyclopropyl group and benzofuran ring. Optimizing solvent polarity (e.g., DMF vs. THF) and reaction time (12–24 hrs) can mitigate this .
Q. How can researchers confirm the molecular structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 7.4–7.6 ppm (benzofuran aromatic protons), δ 4.2–4.5 ppm (hydroxypropyl -CH₂-), and δ 1.2–1.5 ppm (cyclopropyl -CH₂-) .
- ¹³C NMR : Carbonyl resonance at ~170 ppm (amide C=O) and cyclopropyl carbons at 10–15 ppm .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>98% required for biological assays) .
Q. What in vitro models are suitable for preliminary pharmacological screening?
Methodological Answer:
- Cytotoxicity Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yield and stereochemical inconsistencies in synthesis?
Methodological Answer:
- Catalyst Screening : Compare palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .
- Solvent Effects : Test polar aprotic solvents (DMAC, DMSO) to enhance intermediate solubility .
- Stereochemical Control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts .
Data Analysis : Apply Design of Experiments (DoE) to identify critical variables (temperature, solvent ratio) and reduce batch-to-batch variability .
Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ across assays)?
Methodological Answer:
- Assay Standardization : Ensure consistent cell passage numbers, serum-free media, and incubation times (e.g., 48 hrs for MTT) .
- Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs) using radioligand binding assays to rule out non-specific effects .
- Metabolic Stability : Pre-treat compounds with liver microsomes (human/rat) to assess degradation rates influencing activity .
Q. What computational methods predict the compound’s mechanism of action and pharmacokinetics?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with benzofuran-binding targets (e.g., COX-2 or 5-HT receptors) .
- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability (%F >30), blood-brain barrier permeability (logBB <0.3), and CYP450 inhibition .
- Molecular Dynamics (MD) Simulations : GROMACS to simulate ligand-protein stability over 100 ns trajectories, focusing on hydrogen bonding (e.g., hydroxypropyl-OH with Ser530 in COX-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
